N,N,3,5-tetramethyl-1H-pyrazole-4-sulfonamide hydrochloride
Description
Molecular Structure and Properties
N,N,3,5-Tetramethyl-1H-pyrazole-4-sulfonamide hydrochloride is a pyrazole-based sulfonamide derivative with the molecular formula C₇H₁₃ClN₃O₂S and a molecular weight of 203.26 . Its IUPAC name and InChI string confirm the presence of four methyl groups (at N,N,3,5-positions) and a sulfonamide group functionalized as a hydrochloride salt . The compound’s synthesis typically involves chlorosulfonation of pyrazole intermediates, as demonstrated in analogous procedures for related sulfonamides (e.g., 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride) using chlorosulfonic acid and SOCl₂ .
Physicochemical Characteristics The hydrochloride salt form enhances aqueous solubility compared to non-ionic sulfonamides, a property critical for biological applications .
Structure
3D Structure of Parent
Properties
IUPAC Name |
N,N,3,5-tetramethyl-1H-pyrazole-4-sulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2S.ClH/c1-5-7(6(2)9-8-5)13(11,12)10(3)4;/h1-4H3,(H,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLXLPRGZOTLCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2126159-97-3 | |
| Record name | N,N,3,5-tetramethyl-1H-pyrazole-4-sulfonamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,3,5-tetramethyl-1H-pyrazole-4-sulfonamide hydrochloride typically involves the reaction of 3,5-dimethylpyrazole with sulfonyl chloride in the presence of a base, followed by quaternization with methyl iodide . The reaction conditions often include:
Temperature: Room temperature
Solvent: Anhydrous conditions
Catalyst: Base such as triethylamine
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Reactors: To handle large volumes of reactants
Continuous Flow Systems: For efficient and consistent production
Purification Steps: Including crystallization and filtration to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N,N,3,5-tetramethyl-1H-pyrazole-4-sulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: Typically using oxidizing agents like hydrogen peroxide
Reduction: Using reducing agents such as sodium borohydride
Substitution: Nucleophilic substitution reactions with halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions
Reduction: Sodium borohydride in methanol
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Corresponding sulfone derivatives
Reduction: Reduced pyrazole derivatives
Substitution: Alkylated pyrazole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of N,N,3,5-tetramethyl-1H-pyrazole-4-sulfonamide exhibit significant antiproliferative effects against various cancer cell lines.
- Case Study : A derivative was tested against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells, showing an IC₅₀ value as low as 3.79 µM, indicating potent anticancer activity .
Antimicrobial Properties
The sulfonamide moiety present in the compound enhances its antibacterial activity. Research has shown that it can inhibit the growth of several pathogenic bacteria.
- Research Findings : The compound demonstrated effectiveness against bacterial strains by inhibiting specific enzymes crucial for bacterial proliferation .
Enzyme Inhibition
N,N,3,5-tetramethyl-1H-pyrazole-4-sulfonamide hydrochloride acts as an inhibitor for various enzymes, making it a valuable tool in biochemical research.
- Mechanism of Action : The compound mimics the structure of natural substrates, thereby inhibiting enzyme activity and disrupting metabolic processes in target organisms .
Agrochemical Development
The compound's unique properties make it suitable for development as an agrochemical. Its ability to inhibit specific biological pathways can be leveraged to create effective herbicides or fungicides.
- Potential Use : Research is ongoing to evaluate its efficacy in controlling plant pathogens and pests while minimizing environmental impact .
Synthesis and Future Directions
The synthesis of this compound typically involves cyclocondensation reactions and can be modified to introduce various substituents on the pyrazole ring.
Future Research Directions
- In Vivo Studies : To validate the anticancer and antimicrobial efficacy observed in vitro.
- Structure-Activity Relationship (SAR) Studies : To explore modifications that enhance selectivity and reduce toxicity.
- Mechanistic Studies : To elucidate interactions with specific molecular pathways involved in cancer progression and microbial resistance.
Mechanism of Action
The mechanism of action of N,N,3,5-tetramethyl-1H-pyrazole-4-sulfonamide hydrochloride involves its interaction with specific molecular targets:
Enzyme Inhibition: It acts as an inhibitor for certain enzymes, affecting their activity
Protein Binding: It binds to specific proteins, altering their function and activity
Pathways Involved: The compound influences various biochemical pathways, including those related to inflammation and microbial growth.
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural and functional distinctions between N,N,3,5-tetramethyl-1H-pyrazole-4-sulfonamide hydrochloride and analogous compounds:
Key Observations:
- Substituent Impact : The tetramethyl groups in the target compound increase lipophilicity compared to phenyl or phenethyl substituents in analogs like 3a and 3,5-dimethyl-N-phenethyl derivatives. This may influence membrane permeability and binding specificity .
- Biological Activity: While the hydrochloride derivative interacts with the HRP-2 PWWP domain , carboxamide analogs (e.g., 3a) exhibit antiproliferative effects, likely due to their bulky aryl and cyano groups enhancing DNA or enzyme interactions .
- Synthetic Pathways : The hydrochloride is synthesized via sulfonylation, whereas carboxamides require coupling reagents like EDCI/HOBt .
Solubility and Stability
Hydrochloride salts, including the target compound, generally exhibit improved solubility in polar solvents compared to neutral sulfonamides. For example, calibration studies of propranolol and lidocaine hydrochlorides demonstrate enhanced stability in aqueous matrices , a trait likely shared by this compound.
Biological Activity
N,N,3,5-tetramethyl-1H-pyrazole-4-sulfonamide hydrochloride is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrazole ring that is sulfonated, which contributes to its biological activity. The sulfonamide group is known for its ability to interact with various biological targets, making this compound a valuable scaffold in drug design.
The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor . The mechanism involves:
- Enzyme Inhibition : The compound inhibits specific enzymes by forming hydrogen bonds with amino acid residues in the active sites. This interaction disrupts normal enzymatic functions and biochemical pathways associated with inflammation and microbial growth.
- Protein Binding : It binds to proteins, altering their functionality and potentially leading to downstream effects on cellular processes.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent .
Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects in vitro. Studies have reported significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 at low concentrations . This suggests potential applications in treating inflammatory diseases.
Antitumor Activity
Recent investigations into the antiproliferative effects of pyrazole derivatives have highlighted the potential of this compound in cancer therapy. It has been tested against various cancer cell lines with promising results indicating its effectiveness in inhibiting cell proliferation .
Research Findings and Case Studies
A comprehensive review of the literature reveals several studies focusing on the biological activities of pyrazole derivatives:
- Antimicrobial Studies : A series of experiments demonstrated that derivatives of pyrazole exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The sulfonamide group was crucial for this activity .
- Anti-inflammatory Evaluations : In vitro assays showed that certain pyrazole derivatives could reduce inflammation markers significantly compared to standard anti-inflammatory drugs like dexamethasone .
- Antitumor Efficacy : Pyrazole derivatives were evaluated for their cytotoxicity against various cancer cell lines (e.g., U937 cells), showing IC50 values that suggest strong antiproliferative effects .
Tables Summarizing Key Findings
Q & A
Q. What are the common synthetic routes for N,N,3,5-tetramethyl-1H-pyrazole-4-sulfonamide hydrochloride, and what parameters are critical for optimizing yield and purity?
Methodological Answer: A typical synthesis involves coupling reactions using reagents like EDCI/HOBt in a polar aprotic solvent (e.g., DMF) with a base such as triethylamine to neutralize by-products. Critical parameters include:
- Stoichiometric ratios of reactants to avoid unreacted intermediates.
- Reaction time and temperature (e.g., room temperature for 30 minutes to ensure complete activation before substrate addition).
- Purification : Use preparative TLC (e.g., PE:EA = 8:1) followed by recrystallization (ethanol) to isolate high-purity crystals .
- Monitoring : TLC tracking to confirm reaction progress and minimize side products.
Q. How is the structural characterization of this compound typically performed using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy :
- Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Key steps include data collection with high-resolution detectors, phase determination, and addressing twinning or disorder in the lattice .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions between experimental spectroscopic data (e.g., NMR, MS) and computational predictions?
Methodological Answer:
- Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts. Discrepancies may arise from solvent effects (e.g., CDCl3 vs. DMSO-d6) or tautomeric equilibria.
- Troubleshooting :
Q. How can researchers optimize reaction conditions to minimize by-products when synthesizing this compound under varying pH and temperature conditions?
Methodological Answer:
- pH Control : Use buffered conditions (e.g., triethylamine) to stabilize reactive intermediates and prevent acid-catalyzed side reactions .
- Temperature Gradients : Test reactions at 0–25°C to suppress exothermic side pathways (e.g., over-acylation).
- Catalyst Screening : Evaluate coupling agents (e.g., EDCI vs. DCC) for efficiency in sulfonamide bond formation .
Q. What methodologies are recommended for analyzing polymorphic forms or hydrate/solvate variations of this compound?
Methodological Answer:
- X-ray Diffraction (XRD) : Resolve crystal packing differences using SHELXL refinement. High-resolution data (<1.0 Å) are critical for detecting subtle lattice variations .
- Thermogravimetric Analysis (TGA) : Quantify hydrate content via weight loss upon heating.
- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity and solvent uptake under controlled humidity .
Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound and its derivatives?
Methodological Answer:
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
- Molecular Docking : Screen against target proteins (e.g., antimicrobial enzymes) using AutoDock Vina. Validate with in vitro assays to correlate binding scores with activity .
Q. What are the best practices for validating analytical methods (e.g., HPLC, LC-MS) to quantify this compound in complex matrices?
Methodological Answer:
- Linearity and Sensitivity : Establish calibration curves (R² > 0.995) across 0.1–100 µg/mL.
- Accuracy/Precision : Perform spike-recovery tests (n=3) with ≤5% RSD. For example, benzydamine hydrochloride validation achieved 98–102% recovery in similar matrices .
- Matrix Effects : Use internal standards (e.g., deuterated analogs) to compensate for ion suppression in LC-MS .
Q. How to address discrepancies in crystallographic data refinement using software like SHELXL?
Methodological Answer:
- Twinning : Apply TWIN/BASF commands in SHELXL to model overlapping lattices.
- Disorder : Use PART/SUMP restraints to refine split positions for flexible groups (e.g., methyl rotations).
- Validation : Cross-check R-factors (<5% for high-quality data) and electron density maps (e.g., omit maps) to confirm atomic positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
